![molecular formula C13H14ClNO3 B2874420 Ethyl 3-[4-(2-chloroacetamido)phenyl]prop-2-enoate CAS No. 92026-46-5](/img/structure/B2874420.png)

Ethyl 3-[4-(2-chloroacetamido)phenyl]prop-2-enoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

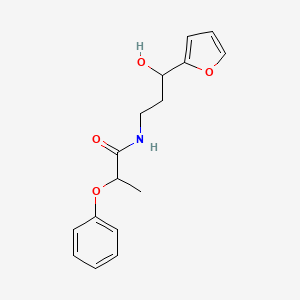

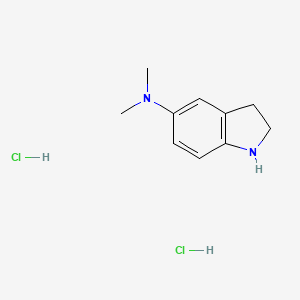

Ethyl 3-[4-(2-chloroacetamido)phenyl]prop-2-enoate is a chemical compound used in scientific research. It has a complex molecular structure, which makes it suitable for various applications in the field. The compound has a molecular weight of 267.71 .

Molecular Structure Analysis

The molecular formula of this compound is C13H14ClNO3 . It contains a total of 32 bonds, including 18 non-H bonds, 9 multiple bonds, 5 rotatable bonds, 3 double bonds, 6 aromatic bonds, 1 six-membered ring, and 1 ester .Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the available resources, it’s known that cyanoacetohydrazides can react with various nucleophiles and electrophiles to synthesize a variety of polyfunctional heterocyclic compounds .Physical and Chemical Properties Analysis

This compound is a powder at room temperature .Scientific Research Applications

Molecular Interactions and Crystal Packing

Research by Zhang et al. (2011) elucidates the molecular interactions in crystal packing of related compounds, highlighting the significance of non-hydrogen bonding interactions, such as N⋯π and O⋯π, in the structural organization. This study provides foundational knowledge for understanding the physical and chemical properties of Ethyl 3-[4-(2-chloroacetamido)phenyl]prop-2-enoate derivatives, essential for further applications in materials science and crystal engineering (Zhang, Wu, & Zhang, 2011).

Synthesis of Chiral Intermediates

Ye et al. (2011) discuss the biosynthesis of optically pure ethyl (S)-4-chloro-3-hydroxybutanoate ester, a precursor of enantiopure intermediates used in chiral drug production, including statins. This study showcases the potential of this compound derivatives in biocatalysis, offering a low-cost, high-yield, and enantioselective method for producing key pharmaceutical intermediates (Ye, Ouyang, & Ying, 2011).

Enantioselective Hydrogenation

Meng, Zhu, and Zhang (2008) explore the enantioselective hydrogenation of ethyl 2-oxo-4-arylbut-3-enoate, leading to ethyl 2-hydroxy-4-arylbutyrate with high enantiomeric excess. This process highlights the compound's utility in synthesizing high-purity chiral alcohols, which are valuable in the pharmaceutical industry for creating enantiomerically pure drugs (Meng, Zhu, & Zhang, 2008).

Antimicrobial Activities

Mohamed et al. (2008) investigate the antimicrobial activities of some synthesized derivatives from 3-aryl-1-(2-naphthyl)prop-2-en-1-ones, demonstrating the potential of this compound derivatives in developing new antimicrobial agents. This research underscores the compound's relevance in medicinal chemistry for the creation of novel therapeutic agents with antimicrobial properties (Mohamed, Youssef, Amr, & Kotb, 2008).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation (H315), eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .

Properties

IUPAC Name |

ethyl (E)-3-[4-[(2-chloroacetyl)amino]phenyl]prop-2-enoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14ClNO3/c1-2-18-13(17)8-5-10-3-6-11(7-4-10)15-12(16)9-14/h3-8H,2,9H2,1H3,(H,15,16)/b8-5+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRUXABHXBZSKQI-VMPITWQZSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=CC1=CC=C(C=C1)NC(=O)CCl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=C/C1=CC=C(C=C1)NC(=O)CCl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(propan-2-yl)-2-[(1,2,3,4-tetrahydroquinolin-6-yl)formamido]acetamide hydrochloride](/img/structure/B2874339.png)

![N-(2-methoxy-2-(o-tolyl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2874340.png)

![2-{[4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B2874350.png)

![N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2-chloro-5-(trifluoromethyl)benzenesulfonamide](/img/structure/B2874360.png)